N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a furan ring, a piperazine moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-((5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(furan-2-ylmethyl)-2-((5-(4-(4-nitrophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-27-16-6-4-15(5-7-16)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQCIMTNARDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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